molecular formula C17H22BrNOS B4536612 N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide

N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide

Cat. No. B4536612
M. Wt: 368.3 g/mol
InChI Key: DBFMPAJOWQHKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. This compound has been of great interest to researchers due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections. This compound has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide has biochemical and physiological effects on cells and tissues. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide is its potential as a therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide. One direction is to investigate its potential as a treatment for viral infections such as COVID-19. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of new synthesis methods to improve the yield and purity of this compound could also be a future direction for research.

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-5-bromo-2-thiophenecarboxamide has been studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has shown potential as a treatment for various diseases such as cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNOS/c1-10(19-16(20)14-2-3-15(18)21-14)17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,10-13H,4-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFMPAJOWQHKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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